molecular formula C6H7BF3KO B13460178 Potassium trifluoro(3-oxocyclohex-1-en-1-yl)borate

Potassium trifluoro(3-oxocyclohex-1-en-1-yl)borate

Cat. No.: B13460178
M. Wt: 202.03 g/mol
InChI Key: ADPBSSIZNRWVFO-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide is a chemical compound with the molecular formula C6H9BF3KO. It is known for its unique structure, which includes a trifluoroborate group attached to a cyclohexenone ring. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide typically involves the reaction of a cyclohexenone derivative with a trifluoroborate salt. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the boranuide complex. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide may involve large-scale batch reactions. The process includes the careful control of reaction parameters and the use of high-purity starting materials to achieve consistent product quality. The compound is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often altering the boranuide group.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from reactions involving potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide depend on the type of reaction and the reagents used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The trifluoroborate group can form stable complexes with various biomolecules, altering their activity and function. The pathways involved in these interactions are the subject of ongoing research, with studies focusing on the compound’s potential to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide: This compound has a similar trifluoroborate group but a different ring structure, leading to distinct reactivity and applications.

    Potassium trifluoro(3-oxocyclohex-1-en-1-yl)borate: Similar in structure but lacks the boranuide group, resulting in different chemical properties.

Uniqueness

Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide is unique due to its combination of a trifluoroborate group and a cyclohexenone ring. This structure imparts specific reactivity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H7BF3KO

Molecular Weight

202.03 g/mol

IUPAC Name

potassium;trifluoro-(3-oxocyclohexen-1-yl)boranuide

InChI

InChI=1S/C6H7BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h4H,1-3H2;/q-1;+1

InChI Key

ADPBSSIZNRWVFO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=O)CCC1)(F)(F)F.[K+]

Origin of Product

United States

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